molecular formula C9H8FNO3 B13570179 2-Fluoro-3-nitrophenylpropanal

2-Fluoro-3-nitrophenylpropanal

Cat. No.: B13570179
M. Wt: 197.16 g/mol
InChI Key: WWTOMPCQFTWHPS-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrophenylpropanal is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrophenylpropanal typically involves the nitration of 2-fluorobenzaldehyde followed by a series of chemical reactions to introduce the propanal group. One common method includes the following steps:

    Nitration: 2-Fluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-3-nitrobenzaldehyde.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Formylation: The amine group is then converted to an aldehyde group through formylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Tin(II) chloride (SnCl₂) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

Major Products Formed:

    Oxidation: 2-Fluoro-3-nitrobenzoic acid.

    Reduction: 2-Fluoro-3-aminophenylpropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-nitrophenylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrophenylpropanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins through its reactive aldehyde and nitro groups.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the propanal group.

    3-Fluoro-2-nitrophenol: Contains a hydroxyl group instead of an aldehyde group.

    2-Fluoro-3-aminophenylpropanal: Formed by the reduction of the nitro group to an amine group.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-(2-fluoro-3-nitrophenyl)propanal

InChI

InChI=1S/C9H8FNO3/c1-6(5-12)7-3-2-4-8(9(7)10)11(13)14/h2-6H,1H3

InChI Key

WWTOMPCQFTWHPS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

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